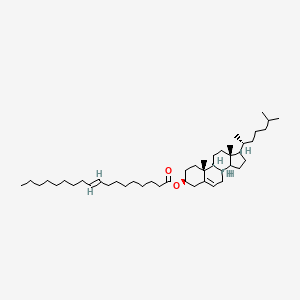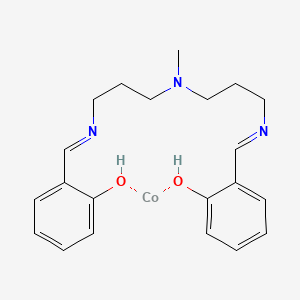
Zinc salicylate
Overview
Description
Zinc Salicylate, also known as ‘Salicylic acid’, is a chemical compound with the molecular formula of CH3CO(OH)CH2CHCO(OH)CH2 . It is a white crystalline solid and is less toxic than aspirin . It is commonly used to treat acne, dandruff, and other skin conditions . Zinc Salicylate is a medication used to treat inflammation and pain . It is also used in industrial applications, such as a scent additive in cosmetics, a key ingredient in toothpaste and mouthwash, and a food additive .
Synthesis Analysis
New zinc (II) salicylate complex compounds of general formula (X-C6H3-2-(OH)COO)2Zn·Ln·xH2O (where X = H, 5-Cl; L = theophylline, urea; n = 2, 4; x = 1, 2, 4) were prepared .Molecular Structure Analysis
The molecular formula of Zinc Salicylate is C14H10O6Zn . The molecular weight is 339.64 .Chemical Reactions Analysis
The thermal decomposition of hydrated compounds starts with the release of water . During the thermal decomposition of anhydrous compounds, the release of salicylic acid, theophylline, urea, CO2, H2O, and C6H5Cl takes place . Zinc oxide was found as the final product of the thermal decomposition heated up to 900 °C .Physical And Chemical Properties Analysis
Zinc Salicylate is a white crystalline solid . It is soluble in water and alcohol .Scientific Research Applications
Antifouling Applications for Marine Coatings : Zinc salicylate (ZnSal) has been assessed as a bioactive product for antifouling coatings. It showed acceptable efficiency for more than 12 months in marine environments, indicating its potential for marine antifouling applications (Bellotti & Romagnoli, 2014).
Wound Healing Activity : Zinc salicylate demonstrated significant regenerative activity, stimulating metabolic activity and migration state of fibroblasts. It also showed high efficacy in wound healing in a rat model, compared to a standard medicine (Laevsky et al., 2020).
Diabetes and Metabolic Syndrome : The oral administration of Bis(aspirinato)zinc(II) complex, which includes zinc and salicylates, ameliorated hyperglycemia and metabolic syndrome-like disorders in diabetic mice. This suggests its potential as an anti-diabetic and anti-metabolic syndrome agent (Yoshikawa et al., 2011).
Extraction and Determination in Pharmaceuticals : A study reported on the extraction of zinc salicylate and its determination in various pharmaceutical products. This indicates its relevance in pharmaceutical analysis (Raman & Shinde, 1989).
Study on Hyperglycaemic Activity : Zinc salicylate was studied for its effect on hyperglycemic activity in a rat model, indicating its potential use in managing diabetes (Sahu et al., 2022).
UV-Blocking Properties : Zinc hydroxide nitrate nanohybrid materials with intercalated salicylate were synthesized and exhibited improved UV-blocking ability, suggesting their use in UV protection applications (Liu, Zhang, & Zhang, 2015).
Treatment of Triple-Negative Breast Cancer Cells : A zinc complex of 3,5-di-tert-butyl salicylate was found to inhibit the proliferation, invasion, migration, and induce apoptosis in triple-negative breast cancer cells, suggesting its therapeutic potential in cancer treatment (Chen et al., 2021).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
zinc;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFWBWBWODQCS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048624 | |
| Record name | Zinc salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Zinc, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Zinc salicylate | |
CAS RN |
16283-36-6 | |
| Record name | Zinc salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16283-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016283366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96OQ2F972S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1Z)-1,2-Difluoro-1-propen-1-yl]-1,3-benzothiazole](/img/structure/B1144305.png)

![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)

